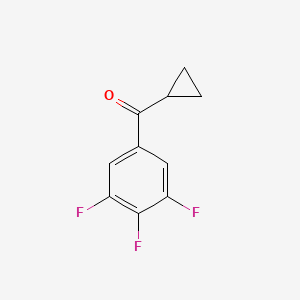

Cyclopropyl 3,4,5-trifluorophenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl 3,4,5-trifluorophenyl ketone, also known as CTFC, is an important chemical compound in the field of organic chemistry . It has a molecular formula of C10H7F3O and a molecular weight of 200.16 .

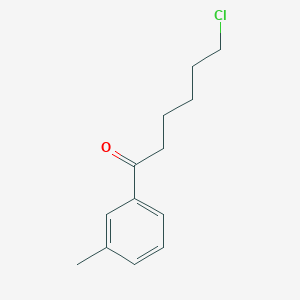

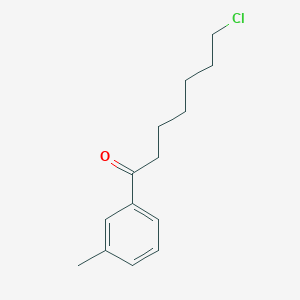

Molecular Structure Analysis

The molecular structure of Cyclopropyl 3,4,5-trifluorophenyl ketone consists of a cyclopropyl group attached to a ketone functional group, which is further connected to a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions .Physical And Chemical Properties Analysis

Cyclopropyl 3,4,5-trifluorophenyl ketone is a light yellow oil . It has a molecular weight of 200.16 .Aplicaciones Científicas De Investigación

Photochemical Synthesis of Highly Functionalized Cyclopropyl Ketones

Cyclopropyl ketones, including those substituted with trifluorophenyl groups, are prepared via photochemical irradiation, demonstrating their utility in synthesizing highly strained structures. The method's efficiency is shown in the preparation of bicyclo[2.1.0]pentanes, highlighting the significance of leaving groups in the photochemical reaction cascade. This research underlines the compound's role in accessing novel cyclopropane-containing architectures with potential in material science and pharmaceuticals (Wessig & Mühling, 2003).

Acid-catalyzed Ring-enlargement of Cyclopropyl Silyl Ketones

Investigations into the transformation of cyclopropyl silyl ketones under acid catalysis to produce 5-silyl-2,3-dihydrofuran derivatives reveal a strategy for functionalizing cyclopropane rings. This study showcases the utility of cyclopropyl ketones in generating silyl-substituted furans, which are versatile intermediates for further chemical transformations (Honda et al., 2005).

Synthetic Precursors for Dihydropyrroles and Pyrroles

Doubly activated cyclopropanes derived from cyclopropyl ketones serve as precursors for the synthesis of nitro- and cyano-substituted dihydropyrroles and pyrroles. This demonstrates the compound's application in constructing densely functionalized pyrroles, crucial in developing pharmaceuticals and agrochemicals (Wurz & Charette, 2005).

Ring Cleavage of Cyclopropanol Intermediates

The use of tertiary cyclopropanols, derived from cyclopropyl ketones, in synthesizing distally fluorinated ketones through cyclopropane ring cleavage reactions highlights a novel approach in fluorochemistry. This study shows the compound's utility in accessing fluorinated ketones, important in drug design and development due to their pharmacokinetic properties (Konik et al., 2017).

[3+2] Cycloadditions by Visible Light Photocatalysis

Aryl cyclopropyl ketones, including those with trifluorophenyl groups, undergo formal [3+2] reactions with olefins under visible light photocatalysis. This method enables the construction of substituted cyclopentane ring systems, illustrating the compound's applicability in developing photocatalytic processes for complex molecular scaffolding (Lu, Shen, & Yoon, 2011).

Propiedades

IUPAC Name |

cyclopropyl-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-7-3-6(4-8(12)9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZGKNDQZVPBAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642511 |

Source

|

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3,4,5-trifluorophenyl ketone | |

CAS RN |

898790-36-8 |

Source

|

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)